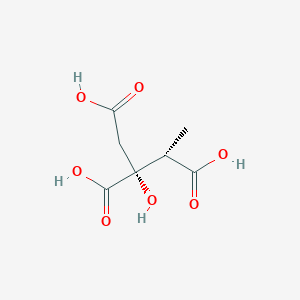

(2R,3S)-2-methylcitric acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10O7 |

|---|---|

Molecular Weight |

206.15 g/mol |

IUPAC Name |

(2R,3S)-2-hydroxybutane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t3-,7-/m1/s1 |

InChI Key |

YNOXCRMFGMSKIJ-WVBDSBKLSA-N |

SMILES |

CC(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Isomeric SMILES |

C[C@H](C(=O)O)[C@](CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CC(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Stereochemical Characterization and Significance of 2r,3s 2 Methylcitric Acid

The molecule of 2-methylcitric acid possesses two stereogenic centers, which means it can exist as four different stereoisomers. ecmdb.ca The "(2R,3S)" designation specifies the precise three-dimensional arrangement of the atoms around these chiral centers. This specific stereochemistry is critical for its recognition and processing by the enzymes of the methylcitrate cycle.

The formation of (2R,3S)-2-methylcitrate is a key step in the methylcitrate cycle. acs.org The enzyme 2-methylcitrate synthase catalyzes the condensation of propionyl-CoA and oxaloacetate to produce a specific stereoisomer of 2-methylcitrate. cam.ac.ukacs.org While some studies initially suggested the formation of the (2S,3S) isomer, further research has clarified that enzymes like MmgD in Bacillus subtilis and PrpC in Escherichia coli produce the (2R,3S) or the (2S,3R) stereoisomer. acs.org This stereospecificity ensures the correct downstream processing of the molecule. The subsequent enzyme in the pathway, 2-methylcitrate dehydratase, acts on this specific isomer to continue the cycle. acs.org

Overview of Methylcitric Acid Isomers and Their Biological Relevance

While (2R,3S)-2-methylcitric acid is a key player, other isomers also have biological relevance, often highlighting the specificity of metabolic pathways. The accumulation of certain methylcitric acid isomers can be indicative of metabolic disorders. For instance, in humans, the presence of 2-methylcitric acid is a marker for inherited metabolic diseases like propionic acidemia and methylmalonic aciduria. hmdb.camedchemexpress.com In these conditions, the impaired metabolism of propionyl-CoA leads to its conversion into methylcitrate, which then accumulates. medchemexpress.com

The different isomers can have varying effects on cellular processes. For example, the accumulation of toxic intermediates of the methylcitrate cycle, including certain isomers of 2-methylcitrate and 2-methylisocitrate, can inhibit the activity of various enzymes and disrupt cellular metabolism. nih.gov

Table 1: Methylcitric Acid Isomers and Their Biological Context

| Isomer | Biological Context |

|---|---|

| This compound | A key intermediate in the methylcitrate cycle for propionate (B1217596) metabolism in various bacteria and fungi. acs.orgnih.gov |

| (2S,3S)-2-Methylcitric acid | Found in or produced by Saccharomyces cerevisiae. nih.gov Initially thought to be the product of 2-methylcitrate synthase in some species. acs.org |

| (2S,3R)-2-Methylcitric acid | One of the possible stereoisomers formed by 2-methylcitrate synthase in Bacillus subtilis. acs.orgcore.ac.uk |

| 2-Methylisocitric acid | An intermediate of the methylcitrate cycle, formed from 2-methylcitrate. wikipedia.org The (2R,3S)-2-methylisocitrate isomer is cleaved to produce pyruvate (B1213749) and succinate (B1194679). biorxiv.org |

Historical Context of Research on the Methylcitrate Cycle

The 2-Methylcitric Acid Cycle (2-MCC) in Microorganisms

The 2-methylcitric acid cycle is a metabolic pathway that facilitates the conversion of propionyl-CoA, derived from the breakdown of odd-chain fatty acids, branched-chain amino acids, and other metabolites, into pyruvate and succinate (B1194679). cam.ac.ukwikipedia.org These products can then enter central metabolic pathways like the citric acid cycle. wikipedia.org The cycle is analogous in some respects to the well-known citric acid and glyoxylate cycles, sharing some enzymes and intermediates. wikipedia.orgnih.gov The discovery of the 2-MCC dates back to 1973 in fungi, and it was later identified in bacteria such as Salmonella enterica and Escherichia coli in 1999. wikipedia.org

Formation of 2-Methylcitric Acid from Propionyl-CoA and Oxaloacetate

The initial and committing step of the 2-methylcitric acid cycle is the condensation of propionyl-CoA with oxaloacetate to form 2-methylcitrate. cam.ac.ukwikipedia.org This reaction is catalyzed by the enzyme 2-methylcitrate synthase. wikipedia.org

2-Methylcitrate synthase, encoded by the prpC gene in many bacteria or mmgD in organisms like Bacillus subtilis, is a key enzyme that directs propionyl-CoA into the 2-MCC. cam.ac.ukacs.org Its activity is crucial for propionate metabolism. wikipedia.org

The condensation of propionyl-CoA and oxaloacetate can theoretically produce four different stereoisomers of 2-methylcitrate. However, the enzymatic reaction is stereospecific. While there has been some historical debate and conflicting reports regarding the exact stereoisomer produced, with some studies suggesting the (2S,3S) isomer, more recent research has indicated that 2-methylcitrate synthases like MmgD from Bacillus subtilis and PrpC from Escherichia coli produce one of the heterochiral enantiomers, either (2S,3R)-2-methylcitrate or (2R,3S)-2-methylcitrate. acs.orgnih.govcore.ac.uk Further along the pathway, it is the (2R,3S)-2-methylisocitrate isomer that is ultimately cleaved. core.ac.ukbiorxiv.org The enzyme responsible for this cleavage in E. coli, PrpB, specifically utilizes (2R,3S)-2-methylisocitrate. core.ac.uk This implies a series of stereospecific enzymatic reactions within the cycle to produce the correct substrate for each subsequent step. The physiologically occurring diastereomers of methylcitrate have been identified as (2R,3S)-2-methylcitrate and (2S,3S)-2-methylcitrate. researchgate.net

2-methylcitrate synthases have been identified and characterized in a variety of microorganisms. In Escherichia coli, PrpC catalyzes the condensation of propionyl-CoA and oxaloacetate. uniprot.org Similarly, in Bacillus subtilis, the MmgD enzyme, part of the mmg operon, performs this function and exhibits bifunctional activity, also acting as a citrate (B86180) synthase. acs.orgnih.gov Fungal 2-methylcitrate synthases, such as McsA from Aspergillus fumigatus, are structurally more similar to fungal and bacterial citrate synthases than to bacterial PrpC. mdpi.comebi.ac.uk Despite significant sequence homology and similar structural features to human citrate synthase, A. fumigatus McsA displays distinct substrate specificity. mdpi.comrcsb.org In the yeast Saccharomyces cerevisiae, there are three citrate synthase isoforms, with Cit2 and Cit3 also functioning as 2-methylcitrate synthases. nih.govyeastgenome.org The table below provides a comparative overview of 2-methylcitrate synthase from different organisms.

| Organism | Enzyme Name | Gene Name | Substrate Specificity | Additional Notes |

| Escherichia coli | 2-methylcitrate synthase | prpC | Higher specificity for propionyl-CoA over acetyl-CoA. uniprot.org | Also possesses citrate synthase activity. uniprot.org |

| Bacillus subtilis | 2-methylcitrate synthase/Citrate synthase | mmgD | 2.3-fold higher activity as a 2-methylcitrate synthase. acs.orgnih.gov | Bifunctional enzyme. acs.orgnih.gov |

| Aspergillus fumigatus | 2-methylcitrate synthase, mitochondrial | mcsA | Catalyzes the synthesis of (2S,3S)-2-methylcitrate. uniprot.org | Also has citrate synthase activity. uniprot.org Structurally similar to human citrate synthase. mdpi.comrcsb.org |

| Saccharomyces cerevisiae | Citrate synthase isoform 2 & 3 | CIT2, CIT3 | Both isoforms have 2-methylcitrate synthase activity. nih.govyeastgenome.org | Cit2 is peroxisomal, Cit3 is mitochondrial. nih.gov |

| Pseudomonas aeruginosa | 2-methylcitrate synthase | prpC | Condenses oxaloacetate and propionyl-CoA. nih.gov | Also possesses robust secondary citrate synthase activity. nih.gov |

A notable feature of many 2-methylcitrate synthases is their ability to also catalyze the condensation of acetyl-CoA and oxaloacetate, the reaction characteristic of citrate synthase in the citric acid cycle. uniprot.orguniprot.org For instance, the PrpC enzyme in E. coli can use acetyl-CoA as a substrate, albeit with lower specificity compared to propionyl-CoA. uniprot.org In Bacillus subtilis, the MmgD enzyme is bifunctional, with a higher catalytic efficiency for the 2-methylcitrate synthase reaction. acs.orgnih.gov Conversely, some citrate synthases from organisms like the psychrotolerant eubacterium DS2-3R and the archaea Thermoplasma acidophilum and Pyrococcus furiosus also exhibit 2-methylcitrate synthase activity. nih.gov This enzymatic promiscuity highlights the close evolutionary and functional relationship between the 2-methylcitric acid cycle and the citric acid cycle. nih.govnih.gov The structural similarity between fungal 2-methylcitrate synthase and human citrate synthase further underscores this connection, with subtle differences in amino acid residues near the active site likely dictating the primary substrate preference. mdpi.comrcsb.org

Role of 2-Methylcitrate Synthase (PrpC/MmgD) in Stereoisomer Production

Enzymatic Specificity for (2R,3S)-2-Methylcitrate Synthesis

Isomerization and Dehydration Reactions

Following its formation, 2-methylcitrate undergoes a series of reactions involving dehydration and isomerization to eventually yield 2-methylisocitrate. cam.ac.ukwikipedia.org In many bacteria, such as Salmonella enterica, a single enzyme, 2-methylcitrate dehydratase (PrpD), catalyzes the dehydration of 2-methylcitrate to 2-methyl-cis-aconitate. plos.orgnih.gov However, in other organisms like Shewanella oneidensis, this step is accomplished by the combined action of two enzymes: an aconitase-like enzyme, AcnD, and an isomerase, PrpF. plos.orgresearchgate.net AcnD dehydrates 2-methylcitrate to what is likely 4-methyl-cis-aconitate, which is then isomerized by PrpF to 2-methyl-cis-aconitate. plos.org This 2-methyl-cis-aconitate is the substrate for the next enzyme in the pathway, a housekeeping aconitase (AcnB), which rehydrates it to form 2-methylisocitrate. plos.orgnih.gov The MmgE enzyme in Bacillus subtilis is a non-stereospecific 2-methylcitrate dehydratase, capable of dehydrating multiple diastereomers of 2-methylcitrate. acs.orgnih.gov The subsequent cleavage of 2-methylisocitrate by 2-methylisocitrate lyase (PrpB or MmgF) yields pyruvate and succinate, completing the cycle. cam.ac.ukwikipedia.orgacs.org

Mechanism of 2-Methylcitrate Dehydratase (AcnD/PrpD/MmgE)

The first step in the isomerization is the dehydration of 2-methylcitrate, catalyzed by the enzyme 2-methylcitrate dehydratase. uniprot.orgebi.ac.uk This enzyme is known by several names depending on the organism, including PrpD in Escherichia coli and Salmonella enterica, MmgE in Bacillus subtilis, and AcnD in some other bacteria. uniprot.orgcore.ac.ukplos.org

The enzyme facilitates the removal of a water molecule from 2-methylcitrate to form an unsaturated intermediate. uniprot.orguniprot.org In many organisms, PrpD catalyzes the dehydration of (2S,3S)-2-methylcitrate to 2-methyl-cis-aconitate. uniprot.orggenome.jp While its primary role is in the 2-methylcitric acid cycle, some studies have shown that it can also dehydrate citrate at a lower rate. uniprot.org The reaction is a syn-elimination, which is an unusual stereochemical course compared to the typical anti-elimination seen in many similar reactions. uniprot.org

Some bacteria, such as Shewanella oneidensis, utilize a different set of enzymes, AcnD and PrpF, to achieve this dehydration. plos.org AcnD, an iron-sulfur protein, dehydrates 2-methylcitrate to 4-methyl-cis-aconitate, which is then isomerized by PrpF to 2-methyl-cis-aconitate. plos.orgresearchgate.net

Formation of 2-Methyl-cis-aconitate and its Isomers

The product of the 2-methylcitrate dehydratase reaction is typically 2-methyl-cis-aconitate. nih.govuniprot.org This intermediate is then hydrated by an aconitase to form 2-methylisocitrate. mdpi.comacs.org

However, the stereospecificity of the dehydratase can vary. Studies on MmgE from Bacillus subtilis and PrpD from E. coli have shown that these enzymes are not strictly stereospecific and can dehydrate at least two of the four diastereomers of 2-methylcitrate. acs.org This can lead to the formation of either (E)-2-methylaconitate or (Z)-2-methylaconitate, although the physiological pathway proceeds via the (Z)-isomer (cis-isomer). acs.org In some organisms, a separate enzyme, 2-methylcitrate dehydratase (2-methyl-trans-aconitate forming), specifically produces the trans isomer. creative-enzymes.com

As mentioned earlier, in organisms like Shewanella oneidensis, the initial product is 4-methyl-cis-aconitate, which is subsequently converted to 2-methyl-cis-aconitate by the isomerase PrpF. plos.org This ensures the correct isomer is available for the subsequent hydration step.

Stereochemical Considerations in Dehydration and Hydration Steps

The stereochemistry of the 2-methylcitric acid cycle is complex and has been a subject of considerable research. The initial substrate for the cycle, formed from propionyl-CoA and oxaloacetate, is (2R,3S)-2-methylcitrate in some organisms, while others produce the (2S,3S) isomer. core.ac.ukacs.orgnih.gov

The dehydration of 2-methylcitrate by PrpD involves a syn-elimination of water. uniprot.org Following this, the hydration of 2-methyl-cis-aconitate to 2-methylisocitrate is catalyzed by an aconitase, such as AcnA or AcnB in S. enterica. acs.org This hydration step proceeds via a typical anti-addition of water. uniprot.org The stereospecificity of these enzymatic reactions ensures the formation of the correct stereoisomer of 2-methylisocitrate, which is (2R,3S)-2-methylisocitrate, the substrate for the next enzyme in the pathway. ebi.ac.ukuniprot.orguniprot.org

Cleavage of 2-Methylisocitrate

The final step of the 2-methylcitric acid cycle is the cleavage of 2-methylisocitrate to yield products that can be readily utilized by the cell's central metabolism.

Role of 2-Methylisocitrate Lyase (PrpB/MmgF/YqiQ)

The cleavage of (2R,3S)-2-methylisocitrate is catalyzed by the enzyme 2-methylisocitrate lyase. ebi.ac.uknih.gov This enzyme is also known by different names in various organisms, including PrpB in E. coli and Salmonella typhimurium, and MmgF (also known as YqiQ) in Bacillus subtilis. uniprot.orgnih.govuni-goettingen.de

This enzyme belongs to the isocitrate lyase/PEP mutase superfamily. uni-goettingen.deuni-goettingen.de The reaction mechanism involves a retro-aldol cleavage of the carbon-carbon bond between the C2 and C3 positions of 2-methylisocitrate. researchgate.netnih.gov The active site of the enzyme contains a magnesium ion (Mg²⁺) that is crucial for coordinating the substrate. nih.govnih.gov A key cysteine residue is proposed to act as the catalytic acid, donating a proton to complete the lysis reaction. researchgate.netnih.gov

Production of Pyruvate and Succinate

The cleavage of (2R,3S)-2-methylisocitrate by 2-methylisocitrate lyase yields two key metabolic intermediates: pyruvate and succinate. nih.govuniprot.orgnih.gov This reaction is thermodynamically favorable. uniprot.orguniprot.org

The production of pyruvate and succinate from propionyl-CoA via the 2-methylcitric acid cycle effectively detoxifies the cell from harmful accumulations of propionate and channels the carbon into central metabolism. researchgate.netapsnet.org

Interconnections Between the 2-Methylcitric Acid Cycle and the Tricarboxylic Acid Cycle

The 2-methylcitric acid cycle is intricately linked to the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. core.ac.uknih.gov The products of the 2-methylcitric acid cycle, pyruvate and succinate, are both direct intermediates of the TCA cycle. nih.govcore.ac.uk Succinate can directly enter the TCA cycle, while pyruvate can be converted to acetyl-CoA, another key entry point into the TCA cycle. core.ac.uk

Furthermore, the initial substrate for the 2-methylcitric acid cycle, oxaloacetate, is also a key intermediate in the TCA cycle. nih.govresearchgate.net This shared use of intermediates highlights the close integration of the two pathways.

Interestingly, some of the enzymes involved show cross-reactivity. For example, some 2-methylcitrate dehydratases can also act on citrate, a TCA cycle intermediate. uniprot.orguniprot.org Moreover, intermediates of the 2-methylcitric acid cycle, such as 2-methylcitrate, can act as inhibitors of key TCA cycle enzymes like citrate synthase and aconitase, indicating a level of metabolic regulation between the two cycles. apsnet.orgevitachem.comsemanticscholar.org In some fungi, the glyoxylate cycle, another related pathway, is also connected to the 2-methylcitric acid cycle, further emphasizing the complex network of metabolic pathways within the cell. mdpi.comapsnet.org

Enzymatic Redundancy and Metabolic Rewiring

A notable feature of the 2-methylcitrate cycle is its connection to other central metabolic pathways through enzymatic redundancy. This is particularly evident in the case of isocitrate lyase (ICL), a key enzyme of the glyoxylate shunt. In Pseudomonas aeruginosa, isocitrate lyase (AceA) has been shown to exhibit a secondary 2-methylisocitrate lyase activity. nih.gov This redundancy provides a mechanism for metabolic rewiring, allowing the organism to partially compensate for the loss of the primary 2-methylisocitrate lyase (PrpB). nih.gov While the absence of PrpB impairs growth on propionate, the secondary activity of AceA can cleave the accumulating 2-methylisocitrate, thus mitigating its toxic effects and maintaining cell viability. nih.gov This linkage between the 2-MCC and the glyoxylate cycle highlights the metabolic flexibility of organisms that possess both pathways.

Shared Substrates and Products with Canonical Pathways

The 2-methylcitrate cycle is intricately linked with the tricarboxylic acid (TCA) cycle and the glyoxylate cycle through shared substrates and products. wikipedia.org The cycle initiates with the condensation of propionyl-CoA and oxaloacetate, the latter being a key intermediate of the TCA cycle. wikipedia.orgwikipedia.org The final products of the 2-MCC are pyruvate and succinate. wikipedia.org Succinate directly enters the TCA cycle, where it is further metabolized. wikipedia.org Pyruvate can be converted to acetyl-CoA and enter the TCA cycle or be used in gluconeogenesis and other biosynthetic pathways. wikipedia.orgnih.gov This sharing of intermediates ensures a seamless integration of propionate metabolism with the central carbon metabolism of the cell. Furthermore, some enzymes of the TCA cycle, such as aconitase, can participate in the 2-MCC by catalyzing the conversion of 2-methyl-cis-aconitate to 2-methylisocitrate. nih.govnih.gov

Enzymatic Mechanisms and Structure-Function Relationships

The enzymes of the 2-methylcitrate cycle have been the subject of detailed kinetic and structural studies, providing insights into their catalytic mechanisms and substrate specificity.

Kinetic Characterization of Enzymes in the 2-MCC

The key enzymes of the 2-methylcitrate cycle, 2-methylcitrate synthase (PrpC) and 2-methylisocitrate lyase (PrpB), have been kinetically characterized in various organisms. These studies have revealed important details about their substrate preferences and catalytic efficiencies.

2-Methylcitrate Synthase (PrpC): This enzyme catalyzes the condensation of propionyl-CoA and oxaloacetate. wikipedia.org Kinetic analyses have shown that while some 2-methylcitrate synthases can also utilize acetyl-CoA as a substrate to produce citrate, their preference is decidedly for propionyl-CoA. asm.orgnih.gov For instance, the PrpC from Salmonella typhimurium exhibits a much higher affinity for propionyl-CoA compared to acetyl-CoA. nih.gov In Eimeria tenella, the K_m of EtPrpC for propionyl-CoA was determined to be 5.239 ± 0.17 mM, while for acetyl-CoA it was 5.999 ± 1.24 μM, although the catalytic efficiency with propionyl-CoA is significantly higher. nih.gov Some organisms possess bifunctional enzymes; for example, MmgD from Bacillus subtilis acts as both a citrate synthase and a 2-methylcitrate synthase, with a 2.3-fold higher activity for the latter. nih.gov

2-Methylisocitrate Lyase (PrpB): This enzyme catalyzes the final step of the cycle, the cleavage of 2-methylisocitrate into pyruvate and succinate. nih.gov The kinetic parameters of PrpB vary among different species. In Salmonella enterica, PrpB has a K_m for 2-methylisocitrate of 19 μM and a k_cat of 105 s⁻¹. nih.govasm.org In contrast, the PrpB from Coxiella burnetii has a significantly higher K_m of approximately 800 μM and a lower k_cat of 13.8 s⁻¹. nih.gov These differences likely reflect adaptations to the specific metabolic needs of each organism. The enzyme requires a divalent metal ion, typically Mg²⁺, for activity. nih.govasm.org

Table 1: Kinetic Parameters of 2-Methylcitrate Synthase (PrpC)

| Organism | Substrate | K_m | V_max / k_cat | Reference |

|---|---|---|---|---|

| Eimeria tenella | Propionyl-CoA | 5.239 ± 0.17 mM | 191.11 ± 19.1 nmol/min/mg | nih.gov |

| Eimeria tenella | Oxaloacetic acid | 1.102 ± 0.08 μM | 225.48 ± 14.4 nmol/min/mg | nih.gov |

| Eimeria tenella | Acetyl-CoA | 5.999 ± 1.24 μM | 370.02 ± 25.8 nmol/min/mg | nih.gov |

| Salmonella typhimurium | Propionyl-CoA | 29 ± 4 μM | 15 ± 1 μmol/min/mg | nih.gov |

| Salmonella typhimurium | Acetyl-CoA | 32 ± 5 μM | 0.8 ± 0.1 μmol/min/mg | nih.gov |

Table 2: Kinetic Parameters of 2-Methylisocitrate Lyase (PrpB)

| Organism | K_m (2-MIC) | k_cat | Reference |

|---|---|---|---|

| Salmonella enterica | 19 μM | 105 s⁻¹ | nih.govasm.org |

| Coxiella burnetii | ~800 μM | 13.8 s⁻¹ | nih.gov |

| Coxiella burnetii (alternative study) | 390 ± 47 µM | Not specified | researchgate.net |

Structural Analysis of Key Enzymes (e.g., 2-Methylcitrate Synthase, 2-Methylisocitrate Lyase)

X-ray crystallography has provided high-resolution structures of 2-methylcitrate synthase and 2-methylisocitrate lyase, offering a deeper understanding of their function.

2-Methylisocitrate Lyase (PrpB): The crystal structure of PrpB from Escherichia coli and Salmonella typhimurium has been solved, both in its apo form and in complex with its products, pyruvate and succinate, as well as with an inhibitor. nih.govacs.org The enzyme is a tetramer, with each subunit having a TIM barrel-like fold. nih.govresearchgate.net The active site is located at the C-terminal end of the barrel. Structural analysis of the C123S mutant of E. coli PrpB in complex with Mg²⁺-pyruvate and succinate revealed that the enzyme undergoes a significant conformational change upon ligand binding, which sequesters the active site from the solvent. nih.govacs.org A proposed catalytic mechanism involves a carbanion intermediate. nih.govacs.org Site-directed mutagenesis studies have identified several key residues essential for catalysis, including a cysteine residue (C123 in E. coli) that is thought to act as the catalytic base, and an aspartate residue (D58) that is crucial for coordinating the essential Mg²⁺ ion. nih.govasm.org The structure of Coxiella burnetii PrpB has also been determined, providing further insights into the catalytic mechanism and suggesting that an arginine residue (Arg152) may act as the catalytic base in this organism. nih.gov

Table 3: Structural Information for Key 2-MCC Enzymes

| Enzyme | Organism | PDB Accession Code | Resolution (Å) | Quaternary Structure | Reference |

|---|---|---|---|---|---|

| 2-Methylisocitrate Lyase (C123S mutant with products) | Escherichia coli | 1OQF | 1.93 | Tetramer | rcsb.org |

| 2-Methylisocitrate Lyase (PrpB) | Coxiella burnetii | Not specified in abstract | 1.9 (substrate-bound) | Tetramer | nih.govresearchgate.net |

| 2-Methylcitrate Synthase (StPrpC) | Salmonella typhimurium | Not specified in abstract | 2.4 | Putative decamer | nih.gov |

Role in Propionate Metabolism and Detoxification Across Biological Systems

Propionate and its derivative, propionyl-CoA, can be toxic to cells if allowed to accumulate. cam.ac.uk The methylcitrate cycle serves as a primary mechanism for both utilizing propionate as a carbon source and mitigating its toxicity. cam.ac.ukresearchgate.net

Catabolism of Propionate as a Carbon Source

In many microorganisms, the methylcitrate cycle is the main pathway for breaking down propionate. cam.ac.ukresearchgate.net The cycle initiates with the condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-methylcitrate, a reaction catalyzed by 2-methylcitrate synthase. cam.ac.ukuniprot.org This is then isomerized to (2R,3S)-2-methylcitric acid. Ultimately, the cycle yields pyruvate and succinate, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle to generate energy. wikipedia.orgplos.org

The methylcitrate cycle has been identified as the operational pathway for propionate catabolism in various organisms, including:

Bacteria: Salmonella enterica, Escherichia coli, Mycobacterium tuberculosis, and Pseudomonas aeruginosa. wikipedia.orgplos.orgnih.govmicrobiologyresearch.org

Fungi: Yarrowia lipolytica and Aspergillus nidulans. wikipedia.orgtandfonline.com

Regulation of Intracellular Propionyl-CoA Levels

The accumulation of propionyl-CoA is detrimental to cellular function. cam.ac.uknih.gov The methylcitrate cycle plays a vital role in regulating the intracellular concentration of this toxic metabolite. cam.ac.uk In organisms like Mycobacterium smegmatis, the inability to properly metabolize propionyl-CoA through the methylcitrate cycle leads to the accumulation of toxic intermediates. microbiologyresearch.org Similarly, in the parasite Toxoplasma gondii, the 2-methylcitrate cycle is implicated in the detoxification of propionyl-CoA that arises from the breakdown of certain amino acids. nih.gov

The synthesis of this compound is a key step in this detoxification process. In Salmonella enterica, the formation of 2-methylcitrate from propionyl-CoA is essential for the transcriptional activation of the operon that encodes the enzymes for propionate catabolism. nih.gov This highlights a feedback mechanism where the substrate of the pathway helps to regulate the expression of the enzymes needed for its own breakdown.

Impact on Cellular Energy Homeostasis and Respiration

This compound and its isomers can significantly influence cellular energy production by modulating mitochondrial activity and key metabolic enzymes.

Modulation of Mitochondrial Respiration Pathways

Studies have shown that 2-methylcitric acid can impair mitochondrial function. At concentrations as low as 0.5 mM, it inhibits ADP-stimulated and uncoupled respiration in mitochondria that are utilizing glutamate (B1630785) as a fuel source. chemsrc.commedchemexpress.com This inhibitory effect is less pronounced when pyruvate and malate (B86768) are the respiratory substrates, and no significant alteration is observed with α-ketoglutarate or succinate, pointing to a specific disruption of glutamate's oxidative metabolism. nih.gov

Furthermore, 2-methylcitric acid can induce a significant decrease in the mitochondrial membrane potential and cause swelling in mitochondria loaded with calcium. chemsrc.commedchemexpress.comglpbio.com This indicates that it acts as an inducer of the mitochondrial permeability transition, a process that can disrupt mitochondrial energy homeostasis and lead to cell death. nih.gov

Effects on Key Metabolic Enzymes (e.g., Glutamate Dehydrogenase, Isocitrate Dehydrogenase)

The inhibitory effects of 2-methylcitric acid on mitochondrial respiration are, in part, due to its direct action on key metabolic enzymes.

Glutamate Dehydrogenase (GDH): 2-Methylcitric acid is a potent competitive inhibitor of glutamate dehydrogenase. chemsrc.comnih.gov This inhibition directly hinders the oxidation of glutamate, a crucial step in amino acid catabolism and a source of electrons for the respiratory chain. nih.gov

Isocitrate Dehydrogenase (IDH): The (2R,3S) isomer of 2-methylisocitrate, a downstream product of this compound, has been shown to be a strong competitive inhibitor of NADP-dependent isocitrate dehydrogenase in Aspergillus nidulans. nih.govnih.gov This inhibition can lead to the accumulation of toxic intermediates and disrupt the normal functioning of the TCA cycle. nih.gov

Role in Microbial Physiology and Adaptability

The methylcitrate cycle, and by extension this compound, is not only important for basic metabolism but also plays a role in the ability of microbes to adapt to different environments and even in their pathogenicity. researchgate.net In Pseudomonas aeruginosa, the methylcitrate cycle is central to its ability to utilize organic acids like propionate during infection. researchgate.netresearchgate.net The pathway's ability to detoxify propionate is crucial for the survival of various pathogenic bacteria. cam.ac.uk

The presence and activity of the methylcitrate cycle can vary among different microbial species and even strains, reflecting an evolutionary adaptation to different nutritional niches. tandfonline.com For instance, while most yeasts and filamentous fungi surveyed catabolize propionate through the methylcitrate cycle, some, like Candida rugosa, utilize a different pathway. tandfonline.com This diversity underscores the adaptability of microbial metabolic networks.

Significance in Bacterial Growth and Survival

This compound is a key intermediate in the methylcitrate cycle, a metabolic pathway crucial for many bacteria. core.ac.ukacs.orgresearchgate.net This cycle serves a dual purpose: it allows bacteria to utilize short-chain fatty acids like propionate as a carbon and energy source, and it functions as a vital detoxification pathway. psu.edunih.govresearchgate.net The accumulation of propionyl-CoA, a derivative of propionate, can be toxic to bacterial cells. researchgate.net The methylcitrate cycle converts this potentially harmful compound into pyruvate and succinate, which can then safely enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. core.ac.uknih.gov

The significance of this pathway has been identified in various bacterial species, including Escherichia coli, Salmonella enterica, Pseudomonas aeruginosa, and Mycobacterium tuberculosis. researchgate.netpsu.eduresearchgate.net In E. coli, the enzymes of the methylcitrate cycle are encoded by the prp operon, which is induced during growth on propionate. researchgate.net Similarly, in Bacillus subtilis, the mmg operon encodes the enzymes for this cycle, linking the metabolism of methyl-branched fatty acids to central metabolism. acs.org The pathway involves the condensation of propionyl-CoA with oxaloacetate to form a stereoisomer of 2-methylcitrate, which is subsequently isomerized and cleaved. core.ac.ukacs.org For instance, in Escherichia coli, (2S,3S)-methylcitrate is isomerized to (2R,3S)-2-methylisocitrate via the actions of two enzymes, methylcitrate dehydratase (PrpD) and aconitase (AcnB). researchgate.net This metabolic capability is essential for bacterial survival in environments where propionate is a prevalent carbon source. researchgate.net

Influence on Fungal Metabolism and Stress Response

In the fungal kingdom, the methylcitrate cycle and its intermediates, including this compound, play important roles in metabolism and adaptation to environmental stress. Research on the oyster mushroom Pleurotus ostreatus has shown that the abundance of 2-methylcitrate synthase, a key enzyme in the cycle, decreases significantly under heat stress. frontiersin.org This suggests that the methylcitrate cycle, and by extension the interconnected TCA cycle, is inhibited during periods of high temperature, indicating a metabolic shift as part of the fungus's stress response. frontiersin.org

Conversely, in the fungus Penicillium chrysogenum, known for producing the antibiotic penicillin, certain enzymes of the methylcitrate cycle are induced under specific culture conditions. unileon.es The presence of casein phosphopeptides and calcium chloride was found to increase the representation of probable 2-methylcitrate dehydratase and methylcitrate synthase. unileon.es This suggests a link between the methylcitrate pathway and the metabolism of amino acids that are precursors to penicillin biosynthesis. unileon.es The cycle's function in processing propionyl-CoA is therefore integrated with complex secondary metabolic pathways in these fungi.

Contribution to Microbial Virulence Mechanisms

The methylcitrate cycle is not only important for general bacterial survival but is also a significant factor in the virulence of many pathogenic microbes. researchgate.netbiorxiv.org By detoxifying propionate, a compound that can accumulate in host environments, the cycle enables pathogens to thrive and persist during an infection. psu.eduresearchgate.net The pathway is considered essential for infection by several human pathogens, making its enzymes attractive targets for the development of novel antimicrobial drugs. researchgate.netbiorxiv.org

A notable example is Pseudomonas aeruginosa, an opportunistic pathogen that causes severe infections, particularly in the airways of individuals with cystic fibrosis. nih.gov The lung environment in cystic fibrosis patients is rich in propionate. nih.gov The ability of P. aeruginosa to metabolize this propionate via the methylcitrate cycle is crucial for its survival and persistence in this niche. nih.gov Inhibiting the cycle's enzymes, such as 2-methylisocitrate lyase, leads to the accumulation of toxic intermediates and impairs bacterial growth. nih.gov This highlights the direct link between this metabolic pathway and the bacterium's pathogenic potential. The genes encoding the necessary enzymes are often part of pathogenicity islands, which are segments of DNA that confer virulence traits to bacteria. cdc.gov

This compound as a Research Biomarker

Indicator of Propionate Metabolic Pathway Dysregulation

This compound is a highly specific and sensitive biomarker for disruptions in the propionate metabolic pathway. healthmatters.io In normal metabolism, propionyl-CoA is converted to methylmalonyl-CoA and subsequently to succinyl-CoA, which enters the TCA cycle. When this pathway is impaired due to enzymatic defects, propionyl-CoA accumulates. researchgate.netmdpi.com The excess propionyl-CoA is then shunted into an alternative pathway where it condenses with oxaloacetate in a reaction catalyzed by citrate synthase, forming methylcitric acid. healthmatters.iomdpi.com Therefore, elevated levels of methylcitric acid in blood or urine are a direct biochemical indicator that the primary propionate degradation pathway is not functioning correctly. healthmatters.io

Association with Inherited Metabolic Disorders (e.g., Propionic Acidemia, Methylmalonic Acidemia) at a Biochemical Level

The accumulation of this compound is a hallmark of several inherited metabolic disorders, most notably Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA). healthmatters.ioresearchgate.net These are autosomal recessive disorders caused by deficiencies in specific enzymes involved in propionate metabolism. healthmatters.io

Propionic Acidemia (PA): This disorder is caused by a deficiency of the enzyme propionyl-CoA carboxylase (PCC). healthmatters.io Without functional PCC, the conversion of propionyl-CoA to D-methylmalonyl-CoA is blocked, leading to a significant buildup of propionyl-CoA and, consequently, high levels of methylcitric acid. mdpi.com Studies have shown that methylcitric acid levels are typically higher in patients with PA compared to those with MMA. nih.gov

Methylmalonic Acidemia (MMA): This condition results from a defect in the enzyme methylmalonyl-CoA mutase or from issues with the synthesis or transport of its cofactor, vitamin B12 (cobalamin). healthmatters.ioresearchgate.net The enzymatic block occurs downstream of propionyl-CoA, leading to the accumulation of methylmalonyl-CoA and its precursor, propionyl-CoA, which in turn elevates methylcitric acid levels. researchgate.net

The measurement of methylcitric acid is therefore a crucial diagnostic tool for these conditions. healthmatters.io

Table 1: Inherited Metabolic Disorders Associated with this compound Accumulation

| Disorder | Deficient Enzyme/Process | Key Accumulated Metabolites |

|---|---|---|

| Propionic Acidemia (PA) | Propionyl-CoA carboxylase (PCC) | Propionyl-CoA, 2-Methylcitric acid , 3-hydroxypropionic acid, Propionylcarnitine (B99956) mdpi.com |

| Methylmalonic Acidemia (MMA) | Methylmalonyl-CoA mutase or Vitamin B12 cofactor metabolism | Methylmalonyl-CoA, Methylmalonic acid, Propionyl-CoA, 2-Methylcitric acid researchgate.netmdpi.com |

| Vitamin B12 (Cobalamin) Deficiency | Functional deficiency of methylmalonyl-CoA mutase | Methylmalonyl-CoA, 2-Methylcitric acid healthmatters.io |

Utility in Biochemical Profiling for Metabolic Research

Beyond its diagnostic role, this compound serves as a valuable biomarker in metabolic research and clinical monitoring. It is particularly useful in newborn screening programs for PA and MMA. Standard screening often relies on measuring propionylcarnitine (C3), a marker that suffers from a high rate of false positives. nih.gov The inclusion of methylcitric acid analysis as a second-tier test significantly improves the specificity and positive predictive value of screening, ensuring that infants with the disorders are correctly identified while reducing unnecessary follow-up for healthy newborns. nih.gov

One study demonstrated that incorporating a 2-methylcitric acid cut-off into the screening algorithm improved the positive predictive value from 8.7% to 64.3%, eliminating 89 unnecessary referrals while maintaining 100% sensitivity for detecting true cases. nih.gov

Table 2: Impact of 2-Methylcitric Acid (MCA) as a Second-Tier Marker in Newborn Screening

| Screening Markers | Screen Positives | True Positives | False Positives (Unnecessary Referrals) | Positive Predictive Value (PPV) |

|---|---|---|---|---|

| C3 and C3/C2 Ratio | 103 | 9 | 94 | 8.7% |

| C3, C3/C2 Ratio + MCA | 14 | 9 | 5 | 64.3% |

Data adapted from a study screening 222,420 samples. nih.gov

In a clinical research context, plasma methylcitric acid levels are correlated with other important biomarkers of disease severity, such as ammonia, glycine, and certain acylcarnitine ratios. healthmatters.ionih.gov This makes it a useful tool for monitoring the metabolic stability of patients, evaluating the effectiveness of treatments, and assessing the long-term burden of the disease. nih.gov

Analytical Research Methodologies for 2r,3s 2 Methylcitric Acid

Chromatographic and Spectrometric Approaches for Detection and Quantification

The analysis of (2R,3S)-2-methylcitric acid is challenging due to its polarity, the presence of stereoisomers, and the need for high sensitivity in biological matrices. Liquid and gas chromatography coupled with mass spectrometry are the predominant techniques employed to overcome these challenges.

LC-MS/MS has become a primary tool for the analysis of this compound, particularly in clinical and research settings like newborn screening. nih.gov This method offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple analytes in a single run. nih.gov

Researchers have developed robust LC-MS/MS methods to detect this compound along with other key biomarkers, such as methylmalonic acid and homocysteine, from dried blood spots (DBS). nih.gov These assays are often employed as second-tier tests to improve the specificity of newborn screening for disorders of propionate (B1217596) metabolism, thereby reducing false-positive rates. nih.govnih.gov The technique is capable of separating the physiologically relevant (2R,3S) and (2S,3S) stereoisomers of methylcitric acid. nih.govplos.orgnih.gov

A typical LC-MS/MS workflow involves reversed-phase chromatography, often using a C18 column, to separate the analytes. researchgate.netresearchgate.net The total run time can be optimized to be as short as 7-8 minutes per sample. nih.govresearchgate.net While some methods allow for direct determination without derivatization nih.gov, analytical performance, including ionization and fragmentation in the mass spectrometer, is often significantly improved through chemical derivatization. nih.gov

Table 1: Example LC-MS/MS Method Parameters for Methylcitric Acid (MCA) Analysis

| Parameter | Details | Source(s) |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometer | nih.gov, nih.gov |

| Sample Type | Dried Blood Spots (DBS), Dried Urine Spots (DUS), Plasma | nih.gov, nih.gov, researchgate.net |

| Chromatography | Reversed-phase using a C18 column | researchgate.net, researchgate.net |

| Derivatization Agent | DAABD-AE | nih.gov, nih.gov, researchgate.net |

| Analysis Time | ~7 minutes | nih.gov |

| Stereoisomer Separation | (2R,3S) and (2S,3S) isomers can be separated | nih.gov, plos.org |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of organic acids, including the stereoisomers of methylcitric acid. A key advantage of GC-MS is its high chromatographic resolution, which is essential for separating structurally similar isomers. Due to the low volatility of organic acids, derivatization is a mandatory step prior to GC analysis. tohoku.ac.jpsigmaaldrich.com

A significant achievement in this area is the absolute separation of the four stereoisomers of methylcitric acid using GC-MS. nih.gov This was accomplished by converting the isomers into their O-acetylated (tri-(-)-2-butyl ester) derivatives and separating them on a nonchiral stationary phase SE30 capillary column. nih.gov This level of separation is critical for studying the stereospecificity of enzymes. For instance, this method was used to demonstrate that methylcitrate synthase produces the (2R,3S)-isomer, while si-citrate synthase produces the (2S,3S), (2S,3R), and a small amount of the (2R,3S) isomers. nih.gov

The general GC-MS analysis involves electron impact ionization, with the system scanning a mass-to-charge (m/z) range of approximately 50 to 600. tohoku.ac.jp The data obtained includes a total ion current (TIC) chromatogram and specific mass chromatograms that help in identifying the compounds of interest. tohoku.ac.jp

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation Strategies for Biological Matrices

The quality and accuracy of analytical results are highly dependent on the sample preparation process. The goal is to efficiently extract the target analyte from the complex biological matrix, remove interfering substances, and prepare it for instrumental analysis.

Different protocols are required for extracting metabolites from within cells versus from biological fluids.

For intracellular metabolites , a common procedure involves rapidly quenching metabolic activity and extracting the compounds. nih.gov A described method for bacterial cells includes pelleting the cells from a culture, resuspending them in ice-cold ultrapure water, and then adding a quenching-extraction buffer, such as 95% acetonitrile (B52724) with 25 mM formic acid, at -20°C. nih.govresearchgate.net The mixture is vortexed and centrifuged to clarify the extract containing the intracellular metabolites before analysis. nih.gov

For extracellular metabolites , particularly from dried blood spots (DBS) or dried urine spots (DUS), the extraction is often simplified and combined with other sample preparation steps. nih.govresearchgate.net A typical protocol involves punching a small disc (e.g., 3.2 mm) from the spot directly into a reaction tube. nih.gov The extraction and derivatization reagents are then added to the tube, and the reaction proceeds without a separate, dedicated extraction step. nih.gov After the reaction, the sample is centrifuged, and the supernatant is injected into the LC-MS/MS system. nih.gov

Derivatization is a chemical modification process used to improve the analytical properties of a compound. For this compound, it is used to enhance volatility for GC-MS and improve ionization efficiency for LC-MS/MS. nih.govsigmaaldrich.com

For LC-MS/MS analysis , a frequently used derivatizing agent is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE). nih.govnih.govresearchgate.net This reagent reacts with the carboxylic acid groups of methylcitric acid, significantly improving its ionization and fragmentation characteristics in electrospray ionization (ESI)-MS/MS. nih.gov The reaction is typically carried out by heating the sample (e.g., a DBS punch) with DAABD-AE and coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) at around 65°C for 45 minutes. nih.gov Some methods employ a dual derivatization approach, where methylcitric acid is derivatized by amidation with DAABD-AE, while other analytes like methylmalonic acid are butylated. nih.gov

For GC-MS analysis , derivatization is essential to make the polar and non-volatile methylcitric acid suitable for gas chromatography. sigmaaldrich.com Silylation is a common technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) are used, with the reaction occurring at an elevated temperature (e.g., 80°C for 30 minutes). tohoku.ac.jp For the specific purpose of stereoisomer separation, O-acetylated (tri-(-)-2-butyl ester) derivatives have been successfully used. nih.gov

Extraction Protocols for Intracellular and Extracellular Metabolites

Method Validation in Research Settings

To ensure that an analytical method is reliable, accurate, and precise, it must undergo a thorough validation process. ich.org For the analysis of this compound, validation is performed according to established guidelines to characterize the method's performance. plos.org

Key validation parameters assessed in research publications include:

Linearity and Range : This establishes the concentration range over which the method provides results that are directly proportional to the concentration of the analyte. For an LC-MS/MS method, linearity for methylcitric acid was established up to 80 μMol/L. nih.gov

Precision : This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV). Studies report intra-assay CVs ranging from 2.1% to 6.9% and inter-assay CVs from 2.7% to 11.6%. nih.gov Other validated methods show imprecision of less than 10.8% CV. nih.gov

Recovery : This indicates the efficiency of the extraction procedure. Validated methods demonstrate analyte recoveries between 84.42% and 120.05%, with other reports showing recoveries between 90.2% and 109.4%. nih.govnih.gov

Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ) : The LOD is the lowest concentration of an analyte that can be detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For a multiplex LC-MS/MS assay, the LOD and LLOQ for methylcitric acid were reported as 0.05 μM and 0.07 μM, respectively. plos.org

Stability : The stability of the analyte in the biological matrix is assessed under various storage conditions (e.g., ambient temperature, -20°C) over a period of time to ensure that the measured concentration is not affected by degradation. nih.gov

Table 2: Summary of Method Validation Parameters for Methylcitric Acid (MCA) by LC-MS/MS

| Validation Parameter | Reported Value/Range | Source(s) |

| Linearity (Upper Limit) | 80 μMol/L | nih.gov |

| Intra-Assay Precision (CV) | 2.1% - 6.9% | nih.gov |

| Inter-Assay Precision (CV) | < 10.8% | nih.gov |

| Analyte Recovery | 90.2% - 109.4% | nih.gov |

| Lower Limit of Quantitation (LLOQ) | 0.07 μM | plos.org |

| Limit of Detection (LOD) | 0.05 μM | plos.org |

Assessment of Sensitivity and Specificity in Metabolomic Studies

In the field of metabolomics, particularly in newborn screening, the sensitive and specific detection of this compound is critical for the early identification of disorders such as propionic acidemia and methylmalonic acidurias. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose. nih.gov

The sensitivity of these methods is demonstrated by their ability to detect minute concentrations of the analyte in complex biological matrices like dried blood spots (DBS). For instance, a study reported a reference range for 2-methylcitric acid in DBS of 0.04-0.36 µmol/l, with pathological cases showing significantly higher levels, ranging from 0.1 to 89.4 µmol/l. nih.gov Another study established a reference interval of ≤0.63 µmol/L in healthy individuals. researchgate.net

Specificity is equally important to avoid false-positive results. The use of marker ratios, such as the 2-methylcitric acid to acetylcarnitine (C3/C2) ratio, in conjunction with conservative cut-off values for the primary marker, propionylcarnitine (B99956) (C3), enhances the specificity of screening. nih.gov The introduction of 2-methylcitric acid as a second-tier marker has been shown to significantly improve the positive predictive value of newborn screening for propionic acidemia and methylmalonic acidurias from 8.7% to 64.3%, thereby reducing unnecessary referrals while maintaining 100% sensitivity. nih.gov

Challenges in LC-MS/MS analysis, such as low sensitivity and poor chromatographic retention, have been addressed through derivatization techniques. Amidation using reagents like 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) has been shown to improve the mass spectrometric response and analytical performance for 2-methylcitric acid. nih.gov Furthermore, methods have been developed to successfully separate the two stereoisomers of 2-methylcitric acid, (2S, 3S) and (2R, 3S), which is crucial for understanding their distinct physiological roles. nih.gov

Table 1: Sensitivity and Specificity Data from a Newborn Screening Study

| Parameter | Value | Reference |

|---|---|---|

| Number of Samples Screened | 222,420 | nih.gov |

| Positive Screens (C3 and C3/C2) | 103 | nih.gov |

| True Positives | 9 | nih.gov |

| False Positives | 94 | nih.gov |

| 2-Methylcitric Acid Reference Range | 0.04-0.36 µmol/l | nih.gov |

| 2-Methylcitric Acid Range in Positives | 0.1-89.4 µmol/l | nih.gov |

| 2-Methylcitric Acid Cut-off | 1.0 µmol/l | nih.gov |

| Positive Predictive Value (Before 2-MCA) | 8.7% | nih.gov |

| Positive Predictive Value (After 2-MCA) | 64.3% | nih.gov |

| Sensitivity | 100% | nih.gov |

Evaluation of Precision and Accuracy for Quantitative Analysis

The reliability of quantitative analysis of this compound hinges on the precision and accuracy of the employed analytical methods. Validation of these methods is a critical step to ensure that the data generated is trustworthy for clinical decision-making and research.

Precision is typically assessed by determining the intra- and inter-assay coefficients of variation (CVs). Studies have reported intra-assay CVs ranging from 2.1% to 6.9% and inter-assay CVs from 2.7% to 11.6% for the LC-MS/MS analysis of 2-methylcitric acid. nih.gov Another study demonstrated an imprecision of less than 10.8% CV. nih.gov These low CV values indicate a high degree of precision.

Accuracy is evaluated by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the recovered analyte is measured. Reported recoveries for 2-methylcitric acid are generally high, ranging from 84.42% to 120.05% in one study and between 90.2% and 109.4% in another, demonstrating the accuracy of the methods. nih.govnih.gov

Linearity of the assay is also a key performance characteristic. Assays for 2-methylcitric acid have shown linearity up to concentrations of 40 μMol/l for each of its stereoisomers. nih.gov

Table 2: Precision and Accuracy of a Quantitative LC-MS/MS Method for 2-Methylcitric Acid

| Parameter | Value | Reference |

|---|---|---|

| Intra-assay CV | 2.1% - 6.9% | nih.gov |

| Inter-assay CV | 2.7% - 11.6% | nih.gov |

| Recovery | 84.42% - 120.05% | nih.gov |

| Linearity (for each stereoisomer) | up to 40 μMol/l | nih.gov |

Applications in Experimental Metabolic Studies

The analytical methods developed for this compound have found significant applications in experimental studies aimed at understanding metabolic pathways and perturbations.

Measurement in Cell Culture Models of Metabolic Perturbation

Cell culture models are invaluable tools for studying the biochemical consequences of metabolic defects at a cellular level. In studies of Pseudomonas aeruginosa, a bacterium that utilizes the 2-methylcitrate cycle for propionate metabolism, LC-MS has been used to measure the intracellular accumulation of (2R,3S)-2-methylcitrate and its diastereomer (2S, 3S)-2-methylcitrate. cam.ac.uk

In these experiments, bacterial cells are grown and then exposed to a metabolic challenge, such as high concentrations of propionate. cam.ac.uk Following this, the cells are harvested, and intracellular metabolites are extracted using a quenching-extraction buffer. cam.ac.uk The extracts are then analyzed by LC-MS to quantify the levels of 2-methylcitrate cycle intermediates. cam.ac.uk This approach has been instrumental in elucidating the roles of specific enzymes in the pathway and understanding how the cell responds to the accumulation of potentially toxic intermediates. cam.ac.uk For example, such studies have revealed the accumulation of (2R,3S)-2-methylcitrate in mutant strains lacking certain enzymes of the methylcitrate cycle. cam.ac.uk

Analysis in Animal Models for Pathway Elucidation

Animal models provide a systemic context for studying metabolic pathways that cannot be fully recapitulated in cell culture. In the context of isovaleric acidemia (IVA), an inherited metabolic disorder, gas chromatography-mass spectrometry (GC-MS) has been utilized to analyze urine samples from animal models and patients. researchgate.net These studies have led to the identification of abnormal tricarboxylic acid cycle metabolites, including (2R,3S)-methylcitric acid. researchgate.net

The analysis involves the extraction and derivatization of organic acids from urine, followed by separation and detection using GC-MS. researchgate.net This methodology has allowed for the identification of not only (2R,3S)-methylcitric acid but also its (2R,3R) stereoisomer in the urine of IVA patients, providing insights into the aberrant metabolic pathways triggered by the primary enzyme deficiency. researchgate.net The detection of these metabolites has not only served as a diagnostic marker but has also contributed to the understanding of the pathophysiology of the disease, suggesting that these compounds may inhibit key enzymes in the normal tricarboxylic acid cycle. researchgate.net

Table 3: Concentrations of Abnormal Metabolites in Urine of Isovaleric Acidemia Patients (mmol/mol creatinine)

| Compound | Patient 1 | Patient 2 | Patient 3 | Patient 4 | Patient 5 | Patient 6 | Reference |

|---|---|---|---|---|---|---|---|

| (2R,3S)-Methylcitric acid | 0.02 | 2.5 | Trace | 0.03 | 1.47 | 1.56 | researchgate.net |

| (2R,3R)-Methylcitric acid | 0.15 | 0.49 | Trace | 0.02 | 3.6 | 0.78 | researchgate.net |

| 2-Methyl-cis-aconitinic acid | 3.4 | 35.5 | Trace | 5.3 | 7.6 | 1.1 | researchgate.net |

| Methylsuccinnic acid | 0.9 | 16.7 | 1.6 | 5.4 | 5.9 | 1.1 | researchgate.net |

| Methylfumaric acid | 41.3 | 62.5 | 5.2 | 10.4 | 17.3 | 11.4 | researchgate.net |

| 3-Methylmalic acid | 1.4 | 3.1 | 0.2 | 2.1 | 4.8 | 0.8 | researchgate.net |

Molecular and Computational Research Approaches

In Silico Modeling of Enzymatic Reactions and Pathways

Computational modeling has become an indispensable tool for understanding the intricate workings of metabolic pathways such as the methylcitrate cycle (MCC). In silico models allow researchers to simulate enzymatic reactions and predict the metabolic consequences of genetic or chemical perturbations. ethz.ch Elementary flux mode (EFM) analysis, for instance, has been employed to investigate the MCC in various bacteria and fungi. nih.gov This method computationally identifies all possible steady-state pathways through a metabolic network.

These computational approaches offer a theoretical framework to understand how the methylcitrate cycle integrates with central metabolism. nih.gov They can also predict the robustness of the metabolic network and pinpoint enzymes that are critical for the pathogen's survival, making them attractive targets for antimicrobial drug development. nih.govbiorxiv.org

Computational Drug Discovery Targeting the Methylcitrate Cycle

The methylcitrate cycle's essential role in the metabolism of certain pathogens, and its absence in humans, makes it a prime target for the development of new anti-infective drugs. nih.govresearcher.life Computational drug discovery methods are accelerating the identification of potential inhibitors for the enzymes within this pathway. biorxiv.org

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein, to form a stable complex. jchps.com This method is extensively used to screen virtual libraries of compounds for their potential to inhibit key enzymes in the methylcitrate cycle. biorxiv.orgjchps.comjuit.ac.in

For instance, docking studies have been performed on enzymes like isocitrate lyase (ICL), which in some organisms like Mycobacterium tuberculosis, also functions as a methylisocitrate lyase (MCL). juit.ac.inpnas.orgwestminster.ac.uk These studies help in understanding the interactions between potential inhibitors and the active site of the enzyme, guiding the design of more potent and specific drugs. jchps.comjuit.ac.in The binding energies calculated from docking simulations can rank compounds based on their predicted affinity for the target enzyme. pnas.org For example, docking studies on Mycobacterium tuberculosis ICL revealed that itaconate binds to the active site with a binding energy of -4.7 kcal/mol. pnas.org

A novel approach in computational drug discovery involves the use of topological machine learning. biorxiv.org This method translates the three-dimensional structure of chemical compounds into topological vectors, which can then be used by machine learning models to identify potential drug candidates. biorxiv.orgarxiv.org

One study successfully applied a topological machine learning model to identify new compounds targeting methylcitrate dehydratase (AcnD), a key enzyme in the methylcitrate cycle. biorxiv.org By creating topological fingerprints of molecules, the model was able to rank candidate compounds based on their structural similarity to the enzyme's natural substrate, methylcitrate. biorxiv.orgbiorxiv.org The top-ranked compounds were then further validated through molecular docking simulations, which confirmed their potential to interact with critical amino acid residues in the enzyme's active site. biorxiv.org This integration of topology-based modeling with other computational methods enhances the prediction accuracy and provides a solid foundation for the rational design of new inhibitors. biorxiv.org

Rational drug design leverages the knowledge of a target protein's structure and catalytic mechanism to design specific inhibitors. slideshare.netmdpi.com For the methylcitrate cycle, enzymes like methylcitrate synthase and methylisocitrate lyase are attractive targets for this approach. nih.govbiorxiv.org

By understanding the three-dimensional structure of these enzymes, often obtained through X-ray crystallography, researchers can design molecules that fit precisely into the active site and block the enzymatic reaction. biorxiv.orgmdpi.com For example, the detailed structural and kinetic characterization of methylisocitrate lyase (PrpB) from Coxiella burnetii has provided a clear insight into its catalytic mechanism, paving the way for the design of specific inhibitors. biorxiv.org Computational models can further refine these designs by predicting the binding affinity and specificity of the potential inhibitors before they are synthesized and tested in the laboratory. jchps.comjuit.ac.in This structure-based approach is crucial for developing novel therapeutics against pathogens that rely on the methylcitrate cycle for survival. biorxiv.orgresearchgate.net

Application of Topological Machine Learning in Compound Identification

Genomic and Proteomic Studies Related to Methylcitric Acid Metabolism

Genomic and proteomic analyses provide a global view of the genes and proteins involved in metabolic pathways, including the methylcitrate cycle. These approaches have been instrumental in identifying the genetic basis of propionate (B1217596) metabolism and understanding how the expression of these genes is regulated. nih.govnih.govmdpi.com

The genes encoding the enzymes of the 2-methylcitrate cycle (2-MCC) are often clustered together in an operon, known as the prp operon in many bacteria. nih.govresearchgate.net Genomic studies have been crucial in identifying and characterizing these genes in various microorganisms. For example, in Salmonella enterica, the prpBCDE operon encodes most of the enzymes required for propionate catabolism. researchgate.net

However, genomic comparisons have revealed variations in the genetic organization of the MCC pathway across different species. researchgate.net For instance, in some bacteria like Shewanella oneidensis and Vibrio cholerae, the prpD gene is replaced by two other genes, acnD and prpF. researchgate.net Functional characterization has shown that acnD encodes a 2-methylcitrate dehydratase, while prpF encodes an aconitate isomerase. researchgate.net In Salmonella enterica, it was discovered that the aconitase enzymes (AcnA and AcnB), which are part of the TCA cycle, are also required for the conversion of 2-methyl-cis-aconitate to 2-methylisocitrate in the methylcitrate cycle. acs.org

Proteomic studies, which analyze the entire protein complement of a cell, have further elucidated the metabolic adaptations involving the methylcitrate cycle. mdpi.comresearchgate.net For example, proteomic analysis of Mycobacterium smegmatis grown on different carbon sources revealed changes in the abundance of MCC enzymes, highlighting the pathway's role in metabolic flexibility. mdpi.com In Toxoplasma gondii, a combination of genomic and proteomic data has shown that the 2-MCC is split between the cytosol and the mitochondrion. nih.gov

These integrated 'omics' approaches are essential for a comprehensive understanding of methylcitric acid metabolism and its regulation, providing a foundation for targeting this pathway for therapeutic intervention. nih.govnih.gov

Transcriptomic and Proteomic Responses to Metabolic Flux Alterations

The metabolism of propionyl-CoA via the methylcitrate cycle, which forms (2R,3S)-2-methylcitric acid as a key intermediate, is a critical pathway in many microorganisms for detoxifying propionate and utilizing alternative carbon sources. apsnet.orgnih.govresearchgate.net Alterations in the metabolic flux through this pathway, often induced by changes in nutrient availability or environmental stress, trigger significant regulatory responses at both the gene (transcriptomic) and protein (proteomic) levels. Investigating these responses provides insight into the cellular adaptation mechanisms and the regulation of this important metabolic route.

Transcriptomic Responses

Transcriptomic analyses have been instrumental in revealing how organisms modulate the expression of genes involved in the methylcitrate cycle in response to metabolic demands. When organisms are grown on propionyl-CoA-producing substrates, such as propionate, certain amino acids (valine, isoleucine, methionine, threonine), or odd-chain fatty acids, a coordinated upregulation of genes encoding the enzymes of the methylcitrate cycle is frequently observed. apsnet.orgfrontiersin.org

In the rice blast fungus Pyricularia oryzae, the transcript levels of MCS1 (encoding 2-methylcitrate synthase) and MCL1 (encoding 2-methylisocitrate lyase) are significantly upregulated when grown on carbon sources that produce propionyl-CoA. apsnet.org Similarly, in Mycobacterium tuberculosis, genes of the methylcitrate cycle, including prpC (2-methylcitrate synthase) and prpD (2-methylcitrate dehydratase), are among the most highly induced genes in response to various stress conditions that likely involve propionate metabolism. frontiersin.org Studies in Neisseria meningitidis have shown that under nutrient-poor conditions, the downregulation of specific small regulatory RNAs (sRNAs) leads to an increase in the expression of genes involved in propionate metabolism, thereby enhancing tricarboxylic acid (TCA) cycle activity. asm.org

These transcriptomic shifts are not always limited to propionate metabolism. In P. oryzae, the expression of MCS1 and MCL1 was also found to increase in the presence of acetyl-CoA-producing carbon sources, suggesting metabolic crosstalk between the methylcitrate cycle, the glyoxylate (B1226380) cycle, and the TCA cycle. apsnet.org This indicates a complex regulatory network that balances carbon flux from different sources.

The following table summarizes key transcriptomic findings related to the methylcitrate cycle.

| Gene(s) | Encoded Enzyme | Organism | Condition | Observed Transcriptional Response |

| MCS1, MCL1 | 2-methylcitrate synthase, 2-methylisocitrate lyase | Pyricularia oryzae | Growth on propionyl-CoA-producing carbon sources | Upregulation apsnet.org |

| prpC, prpD, icl1 | 2-methylcitrate synthase, 2-methylcitrate dehydratase, Isocitrate lyase | Mycobacterium tuberculosis | Intracellular stress conditions | High induction frontiersin.org |

| prpF, ackA-1 | Methylcitrate lyase, Propionate kinase | Neisseria meningitidis | Nutrient-poor conditions | Upregulation (due to downregulation of NmsRs sRNAs) asm.org |

Proteomic Responses

Proteomic studies, which quantify changes in protein abundance, confirm that the transcriptional upregulation of methylcitrate cycle genes translates into increased levels of the corresponding enzymes. These analyses provide direct evidence of the metabolic pathways being actively utilized under specific conditions.

In Mycobacterium smegmatis, growth on propionate as the primary carbon source leads to a higher abundance of key methylcitrate cycle enzymes, including methylcitrate synthase (PrpC) and 2-methylcitrate dehydratase (PrpD). nih.gov This is consistent with the need to process the propionate-derived metabolic flux. Proteomic analysis of the pathogenic fungus Paracoccidioides brasiliensis revealed that under iron-limiting conditions, the abundance of 2-methylcitrate synthase and 2-methylisocitrate lyase decreased. plos.org This suggests a metabolic remodeling where the cell de-prioritizes certain pathways, like the methylcitrate cycle, in response to nutrient scarcity, possibly to conserve resources for more essential iron-dependent processes. plos.org

Conversely, some stress conditions can inhibit the cycle. A quantitative proteomic study in the fungus Pleurotus ostreatus showed that heat stress caused a decrease in the abundance of 2-methylcitrate synthase, indicating that the TCA cycle and associated pathways like the methylcitrate cycle were suppressed under these conditions. frontiersin.org In Escherichia coli, treatment with a pulsed electric field (PEF), a non-thermal sterilization method, was found to increase the abundance of 2-methylcitrate dehydratase, suggesting an alteration in propionate catabolism as part of the stress response. researchgate.net

These findings highlight the plasticity of the proteome in response to metabolic shifts and environmental stressors, with the enzymes of the methylcitrate cycle being key regulatory points.

The table below presents a summary of notable proteomic findings concerning the methylcitrate cycle.

| Protein(s) | Organism | Condition | Observed Proteomic Response |

| Methylcitrate synthase (PrpC), 2-methylcitrate dehydratase (PrpD) | Mycobacterium smegmatis | Growth on propionate | Higher abundance nih.gov |

| 2-methylcitrate synthase, 2-methylisocitrate lyase | Paracoccidioides brasiliensis | Iron starvation | Decreased abundance plos.org |

| 2-methylcitrate synthase | Pleurotus ostreatus | Heat stress | Decreased abundance frontiersin.org |

| 2-methylcitrate dehydratase (prpD) | Escherichia coli | Pulsed Electric Field (PEF) treatment | Higher abundance researchgate.net |

Future Research Directions

Elucidation of Remaining Stereochemical Ambiguities in 2-MCC Pathways

The 2-methylcitrate cycle involves a series of stereospecific enzymatic reactions. While the primary stereoisomer involved is (2R,3S)-2-methylcitrate, the potential roles and metabolic fates of other stereoisomers remain an area of active investigation. In some organisms, the initial condensation of propionyl-CoA and oxaloacetate, catalyzed by methylcitrate synthase, can lead to the formation of different stereoisomers of 2-methylcitrate. For instance, in Bacillus subtilis, it has been shown that MmgD condenses propionyl-CoA and oxaloacetate to form one of the "heterochiral" enantiomers, either (2S, 3R)- or (2R, 3S)-2-methylcitrate. core.ac.uk Subsequent enzymatic steps, such as dehydration and hydration, are also highly stereospecific. core.ac.uk

Future research will likely focus on definitively identifying the specific stereoisomers produced and utilized by the enzymes of the 2-MCC in a wider range of organisms. This includes clarifying the precise stereochemical course of each enzymatic reaction, from the initial condensation to the final cleavage of 2-methylisocitrate. core.ac.uk Understanding these stereochemical nuances is fundamental to a complete comprehension of the pathway's efficiency and regulation.

Exploration of Novel Regulatory Mechanisms Governing 2-Methylcitric Acid Metabolism

The metabolism of 2-methylcitric acid is tightly regulated to prevent the accumulation of toxic intermediates and to integrate with other central metabolic pathways. asm.orgcam.ac.uk While some regulatory mechanisms are known, such as the transcriptional control of the prp operon in bacteria, there is still much to learn about the intricate network that governs this pathway. asm.orgnih.gov

In Bacillus thuringiensis, the transcriptional activity of the prp operon, which encodes key enzymes of the 2-methylcitrate cycle, is negatively regulated by the global transcription factors CcpA and AbrB, and positively regulated by the LysR family regulator CcpC. nih.gov In Mycobacterium smegmatis, the nitrogen regulator GlnR directly binds to the promoter region of the prpDBC operon and inhibits its transcription. asm.org Furthermore, the phosphate (B84403) sensing regulator RegX3 in M. smegmatis has been found to be required for its growth on propionate (B1217596) by up-regulating the expression of genes in the methylcitrate cycle. frontiersin.org

Future investigations will likely uncover additional layers of regulation, including post-translational modifications of 2-MCC enzymes and allosteric regulation by various metabolites. The interplay between the 2-methylcitrate cycle and other metabolic pathways, such as the glyoxylate (B1226380) shunt and the citric acid cycle, is another area ripe for exploration. cam.ac.uknih.gov For example, in Pseudomonas aeruginosa, the isocitrate lyase (AceA) of the glyoxylate cycle has been shown to have a secondary 2-methylisocitrate lyase activity, highlighting a metabolic link between these two pathways. cam.ac.uknih.gov

Development of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling

Accurate and sensitive detection of (2R,3S)-2-methylcitric acid and its related metabolites is crucial for both basic research and clinical diagnostics. sigmaaldrich.comnih.gov Current methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have proven effective for analyzing these compounds in various biological matrices, including dried blood spots. sigmaaldrich.comnih.govresearchgate.netnih.gov However, the analysis can be challenging due to the low concentrations of these analytes and their chemical properties. sigmaaldrich.comnih.gov

Future research will focus on developing more advanced and robust analytical techniques. This includes the creation of novel derivatization strategies to enhance the sensitivity and chromatographic behavior of 2-methylcitric acid and its isomers. sigmaaldrich.comnih.govresearchgate.net The development of point-of-care testing devices for rapid and real-time analysis of 2-methylcitric acid is another promising direction, which could significantly improve the management of metabolic disorders. healthmatters.io Furthermore, integrating data from metabolomics with other omics data, such as genomics and proteomics, will provide a more holistic understanding of the role of the 2-methylcitrate cycle in health and disease.

Leveraging 2-MCC Knowledge for Antimicrobial Strategy Development

The 2-methylcitrate cycle is essential for the survival of many pathogenic bacteria, particularly during infection when they rely on host-derived fatty acids as a carbon source. frontiersin.orgnih.gov This dependence makes the enzymes of the 2-MCC attractive targets for the development of novel antimicrobial agents. cam.ac.ukresearchgate.netbiorxiv.org

Several studies have highlighted the potential of targeting enzymes like 2-methylisocitrate lyase (PrpB) and methylcitrate synthase (PrpC). cam.ac.uknih.govbiorxiv.org For instance, inhibiting PrpB leads to the accumulation of the toxic intermediate 2-methylisocitrate, which can impair bacterial growth. cam.ac.uknih.gov Research has also shown that the simultaneous inhibition of PrpB and the glyoxylate shunt enzyme AceA in Pseudomonas aeruginosa could be a robust antimicrobial strategy. cam.ac.ukresearchgate.net

Future efforts in this area will involve the use of computational methods, such as topological machine learning and molecular docking, to identify and design potent and specific inhibitors of 2-MCC enzymes. biorxiv.org These in silico approaches, combined with experimental validation, will accelerate the discovery of new drug candidates to combat drug-resistant infections. biorxiv.org

Further Investigation into the Biochemical Impact of this compound Accumulation on Cellular Processes

In certain inherited metabolic disorders, such as propionic acidemia and methylmalonic acidemia, defects in propionate metabolism lead to the accumulation of this compound and other toxic metabolites. researchgate.netresearchgate.net While the diagnostic utility of measuring 2-methylcitric acid is well-established, the full extent of its biochemical impact on cellular processes is not completely understood. healthmatters.ioresearchgate.net

Accumulation of 2-methylcitric acid has been shown to inhibit enzymes of the tricarboxylic acid (TCA) cycle, such as aconitase and isocitrate dehydrogenase. researchgate.net This disruption of central metabolism can lead to energy deficits and other cellular dysfunctions. biorxiv.org In Bacillus thuringiensis, the accumulation of 2-methylcitrate has been found to delay and inhibit sporulation. nih.gov

Future research is needed to further elucidate the downstream effects of this compound accumulation. This includes investigating its impact on other metabolic pathways, signal transduction cascades, and gene expression. A deeper understanding of the pathophysiology of these metabolic disorders will be critical for developing more effective therapeutic interventions.

Q & A

Q. What analytical techniques are effective for quantifying (2R,3S)-2-methylcitric acid in microbial metabolomic studies?

- Methodological Answer: Capillary electrophoresis coupled with time-of-flight mass spectrometry (CE-TOFMS) in anionic mode is a robust method for detecting 2-methylcitric acid in microbial cultures. This approach should be validated with enzymatic assays, such as measuring methylcitrate synthase activity, to ensure specificity and accuracy. For example, CE-MS was successfully used to detect 2-methylcitric acid in 12 out of 14 microbial species grown on propionate-containing media . Correlative analyses (e.g., Spearman rank correlation) between metabolites can further confirm biochemical relevance, as demonstrated in studies linking 2-methylcitric acid to mutant isocitrate dehydrogenase activity .

Q. What is the metabolic significance of this compound in microorganisms?

- Methodological Answer: this compound is a critical intermediate in the methylcitric acid cycle, a pathway essential for propionate catabolism in fungi and bacteria. This cycle enables microorganisms to metabolize propionate into pyruvate via enzymes like methylcitrate synthase (PrpB) and methylcitrate dehydratase (PrpD). Disruption of this pathway can lead to toxic propionyl-CoA accumulation, making it a target for metabolic engineering .

Q. Which microbial species are known to utilize the methylcitric acid cycle, and how is this determined?